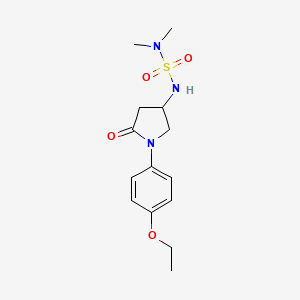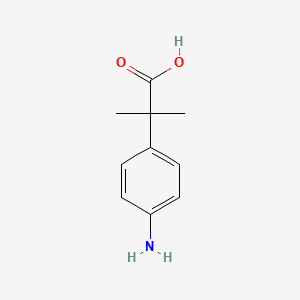
2-(4-Aminophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Aminophenyl)-2-methylpropanoic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . It is a light yellow to beige powder and is used as a building material for microparticles for analytical methods .
Synthesis Analysis
The synthesis of this compound involves a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of this compound was studied using Density Functional Theory . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can be used to synthesize unsymmetrical bis-azo dyes . It also reacts with o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid .Physical And Chemical Properties Analysis
The compound is insoluble in water . It has a melting point range of 28 - 31 °C / 82.4 - 87.8 °F and a boiling point of 103 °C / 217.4 °F at 0.3 mmHg .Applications De Recherche Scientifique
-
Boronic Acid Sensing Applications
- Scientific Field : Chemistry .
- Application Summary : Boronic acids, which can include derivatives of 2-(4-Aminophenyl)-2-methylpropanoic acid, are used in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data .
- Results or Outcomes : The results revealed that some compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .
-
Peptide Transporter Inhibition
- Scientific Field : Biochemistry .
- Application Summary : 4-Aminophenylacetic acid, a compound similar to 2-(4-Aminophenyl)-2-methylpropanoic acid, is used as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .
- Methods of Application : The compound can be detected using HPLC, NMR techniques .
- Results or Outcomes : The compound effectively inhibits the peptide transporter PepT1 .
-
Synthesis of Aromatic Polyimides
- Scientific Field : Polymer Chemistry .
- Application Summary : Aromatic polyimides containing a tetraphenylnaphthalene unit were synthesized from 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydrides .
- Methods of Application : The synthesis was carried out by the conventional two-step procedure that included ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .
- Results or Outcomes : These polyimides had inherent viscosities of dl g-1 and some polyimides were readily soluble in a wide range of organic solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, pyridine and m-cresol on heating .
-
Inhibition of Acute Colitis
- Scientific Field : Medicinal Chemistry .
- Application Summary : A new compound, APAZA, consisting of a molecule of 5-aminosalicylic acid linked to one molecule of 4-aminophenylacetic acid by an azo bond, was tested for its ability to inhibit acute colitis in rats caused by Clostridium difficile toxin A .
- Methods of Application : The compound was administered to rats and the effects were observed .
- Results or Outcomes : The compound showed potential in inhibiting acute colitis .
- High Temperature Polyimides
- Scientific Field : Polymer Chemistry .
- Application Summary : New aromatic polyimides containing a tetraphenylnaphthalene unit were synthesized from 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydride .
- Methods of Application : The synthesis was carried out by the conventional two-step procedure that included ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .
- Results or Outcomes : These polyimides had inherent viscosities of dl g-1 and some polyimides were readily soluble in a wide range of organic solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, pyridine and m-cresol on heating .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-aminophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSWDCXXWVJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

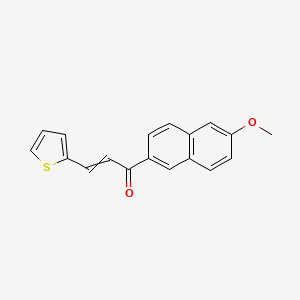
![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)
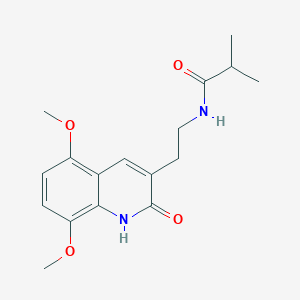
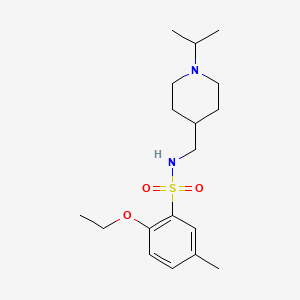
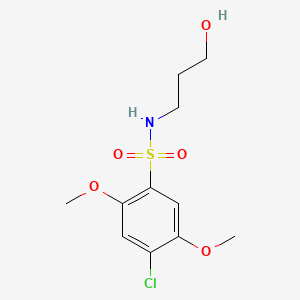
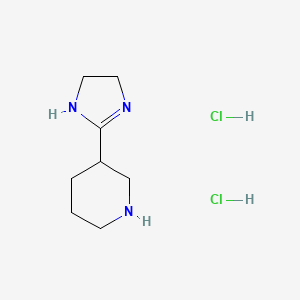
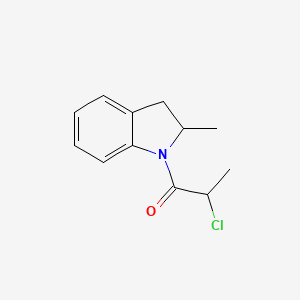
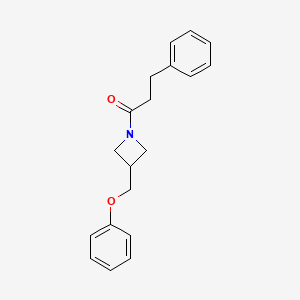
![3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2842932.png)
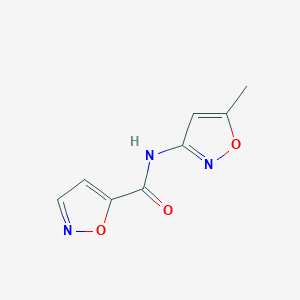
![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)
